molecular formula C13H21N5O B5677690 (3R*,4S*)-4-cyclopropyl-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]pyrrolidin-3-amine

(3R*,4S*)-4-cyclopropyl-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]pyrrolidin-3-amine

Cat. No. B5677690
M. Wt: 263.34 g/mol
InChI Key: BRCXIBBXBFSEQK-NEPJUHHUSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, including cycloadditions, Michael additions, and asymmetric synthesis techniques. For instance, the synthesis of pyrrolidines can be achieved through diastereoselective synthesis using catalytic Yb(OTf)3 in three-component reactions involving aldehydes, amines, and cyclopropanediesters, showcasing the importance of catalysis in achieving desired stereochemistry (Carson & Kerr, 2005). Another approach involves the use of asymmetric 1,3-dipolar cycloaddition for synthesizing pyrrolidin-3-ol derivatives, highlighting the utility of cycloaddition reactions in complex molecule synthesis (Kotian et al., 2005).

Molecular Structure Analysis

The structural elucidation of related compounds often involves advanced techniques such as X-ray crystallography and NMR spectroscopy. For example, studies on heteroaromatic amines have demonstrated how X-ray crystallography can be utilized to determine molecular and crystal structures, providing insights into the spatial arrangement and intermolecular interactions within compounds (Amirnasr et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving the target compound and its derivatives can include cycloaddition reactions, acylation, and substitution reactions. These reactions are fundamental in modifying the chemical structure to achieve desired functional properties. For example, the synthesis of triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines involves cyanoacetylation and subsequent cyclization, showcasing the versatility of these reactions in heterocyclic chemistry (Ibrahim et al., 2011).

properties

IUPAC Name

1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-4-(1,2,4-triazol-1-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O/c14-12-7-17(6-11(12)10-3-4-10)13(19)2-1-5-18-9-15-8-16-18/h8-12H,1-7,14H2/t11-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCXIBBXBFSEQK-NEPJUHHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CN(CC2N)C(=O)CCCN3C=NC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H]2CN(C[C@@H]2N)C(=O)CCCN3C=NC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-4-(1,2,4-triazol-1-yl)butan-1-one

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